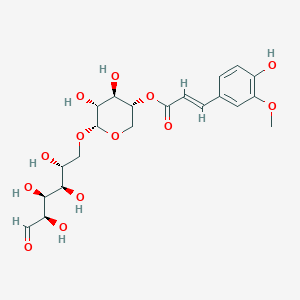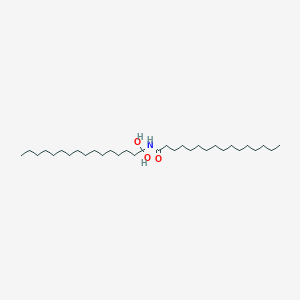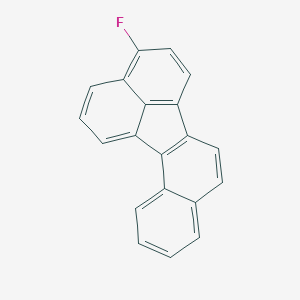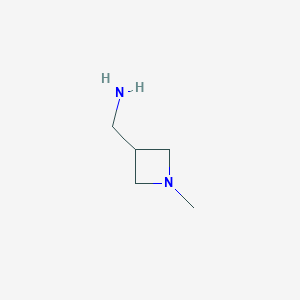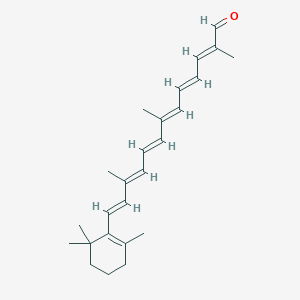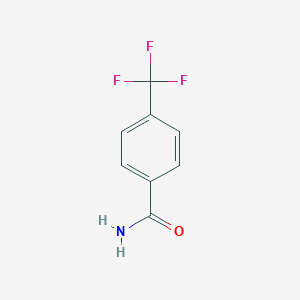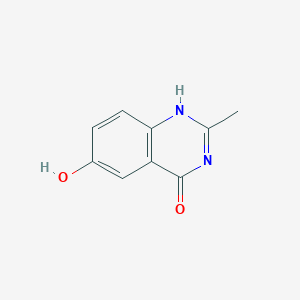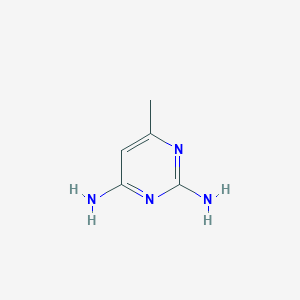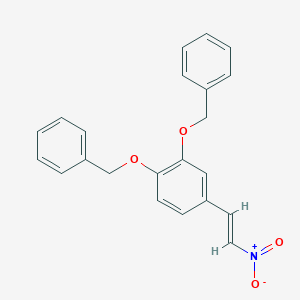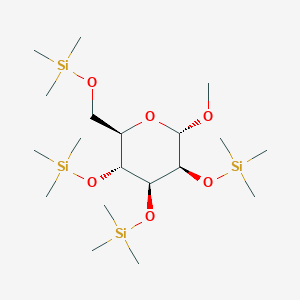
2,2-Dimethylchroman
Übersicht
Beschreibung
2,2-Dimethylchroman, also known as 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran, is an organic compound with the molecular formula C11H14O. It is a derivative of chroman, characterized by the presence of two methyl groups at the 2-position of the chroman ring. This compound is notable for its occurrence in various natural and synthetic substances, exhibiting a range of biological activities such as antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic properties .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylchroman has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2,2-Dimethylchroman, a complex natural and synthetic compound, exhibits various types of biological activities such as antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic . It has been found to have dual scavenging action on reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
Mode of Action
The compound acts by inhibiting the lipid peroxidation reaction caused by peroxynitrite anions . It also prevents damage to skin cells caused by peroxynitrite anions and nitric oxide .
Biochemical Pathways
The this compound framework results from the prenylation reaction of phenol . This compound is associated with diverse biological activities . For instance, it has been found to exhibit good antidiabetic effect by inhibiting diacylglycerol acyltransferase (DGAT), protein tyrosine phosphatase 1B (PTP1B), and α-glucosidase .
Pharmacokinetics
The compound’s synthesis involves an organocatalytic approach where tropylium tetrafluoroborate is used as an organic lewis acid catalyst for metal-free prenylation reactions of phenols . This method is amenable to continuous flow chemistry, enabling an inexpensive pathway to access 2,2-Dimethylchromans on a multiple-gram scale with short reaction times, high efficiencies, and simple product purification .
Result of Action
The action of this compound results in the inhibition of lipid peroxidation and prevention of skin cell damage . It also exhibits antidiabetic effects . Moreover, it has been found to exhibit antifungal activity against nine phytopathogenic fungi .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to inhibit the production of oxygen free radicals caused by ultraviolet A, thereby achieving anti-pollution and skin purification effects . Furthermore, it has been designed and synthesized as an environmentally friendly and effective antifungal agent .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that 2,2-Dimethylchroman derivatives have been reported to exhibit various biological activities, including antifungal and cytotoxic activities
Cellular Effects
Some studies have shown that certain derivatives of this compound have cytotoxic activity against various cancer cell lines This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylchroman can be achieved through several methods:
Prenylation of Phenols: One common method involves the prenylation of phenols using tropylium tetrafluoroborate as an organic Lewis acid catalyst.
Microwave-Assisted Synthesis: Another method involves the microwave-assisted synthesis of this compound-4-ones from 5-alkyl-substituted resorcinols.
Industrial Production Methods: Industrial production of this compound typically involves large-scale prenylation reactions using efficient catalysts and continuous flow systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a rapid and cost-effective method for producing this compound.
Analyse Chemischer Reaktionen
2,2-Dimethylchroman undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chromanones or chromones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert chromanones back to chromans, often using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group modifications.
Major Products Formed:
Oxidation: Chromanones and chromones.
Reduction: Chromans.
Substitution: Substituted chromans with various functional groups.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylchroman can be compared with other similar compounds, such as:
Chroman: The parent compound without the methyl groups at the 2-position.
Chromone: A related compound with a double bond between the 2 and 3 positions of the chroman ring.
Tetrahydrocannabinol: A compound with a similar chroman framework but with additional functional groups and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITIYLBEZOKYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152598 | |
| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-96-5 | |
| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylchroman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,2-Dimethylchroman has the molecular formula C11H14O and a molecular weight of 162.23 g/mol.
A: While specific spectroscopic data for the unsubstituted this compound is limited in the provided research, substituted derivatives have been extensively studied. For instance, research on this compound-4-one derivatives using 1H and 13C NMR spectroscopy revealed that substituent effects correlate well with Hammett parameters for carbons para- to the substituent. []
ANone: Several synthetic routes to 2,2-Dimethylchromans exist:
- Acid-catalyzed condensation of phenols with isoprene: This method utilizes orthophosphoric acid as a catalyst and has been successful with phenols like resorcinol, quinol, pyrogallol, and phloroglucinol. [, , ]
- Cleavage of aryl prenyl ethers: This method employs a catalytic amount of Mo(CO)6 in refluxing toluene to yield 2,2-Dimethylchromans. []
- Bismuth(III) triflate-catalyzed prenylation: This approach involves reacting electron-rich aryl ethers and phenols with isoprene in the presence of catalytic Bi(OTf)3. []
- Cyclization of prenylated arenes: Iron-catalyzed Friedel-Crafts alkylation of activated arenes with isoprene, using FeCl3 and AgBF4, can lead to 2,2-Dimethylchromans. []
ANone: Yes, they serve as versatile intermediates in organic synthesis. Some key transformations include:
- Conversion to chromanones: 2,2-Dimethylchromans can be efficiently oxidized to chromanones using ceric ammonium nitrate (CAN). []
- Cleavage to o-isopentenylphenols: Boron trichloride (BCl3) can cleave 2,2-Dimethylchromans to yield chloroisopentyl phenols, which can be further dehydrochlorinated to isopentenylphenols. []
ANone: Significant research has explored the SAR of this compound derivatives, particularly focusing on KATP channel modulation and smooth muscle relaxation:
- 4,6-Disubstituted derivatives: Exploration of ureas, thioureas, carbamates, sulfonylureas, and amides revealed that specific substitutions at the 4 and 6 positions greatly affect both insulin release inhibition and vascular smooth muscle relaxation. []
- Fluorine substitution: The presence or absence of fluorine at specific positions significantly impacts the inhibitory activity of 4-phenyl(thio)ureido-substituted derivatives on insulin release and smooth muscle relaxation. Notably, the absence of fluorine at the 6-position diminishes inhibitory activity on pancreatic endocrine tissue. []
- Glycine sulfonamides: SAR studies of glycine sulfonamides, potent sn-1-diacylglycerol lipase α (DAGL-α) inhibitors, demonstrated that biaryl substitutions are well-tolerated, while a carboxylic acid moiety is essential for activity. The sulfonamide group plays a crucial role in orienting the this compound substituent for optimal interaction with the target. []
ANone: Research highlights various biological activities associated with this compound derivatives:
- Antisickling agents: (this compound-6-yl)alkanoic acids have shown moderate antigelling activity, indicating potential as antisickling agents. Their activity is attributed to potential hydrophobic interactions with nonpolar sites of hemoglobin S. []
- KATP channel modulators: Several this compound derivatives, notably those with 4,6-disubstitutions and fluorine substitutions, exhibit activity as KATP channel openers, influencing insulin release and vascular tone. [, ]
- α-Glycosidase inhibitors: (3S,4R)-6-Acetyl-3-hydroxy-2,2-dimethylchroman-4-yl (Z)-2-methylbut-2-enoate, isolated from Ageratina grandifolia, demonstrates α-glycosidase inhibitory activity. []
- Anti-adipogenic activity: 6-Acetyl-2,2-dimethylchroman-4-one, isolated from Artemisia princeps, suppresses adipogenic differentiation in human bone marrow-derived mesenchymal stromal cells, potentially by activating AMPK and modulating Wnt signaling pathways. []
ANone: Yes, several natural products incorporate this structural motif:
- Lactarochromal: Isolated from the fungus Lactarius deliciosus, this compound has been synthesized from 6-amino-2,2-dimethylchroman-4-one. [, ]
- Ripariochromene B and C: These natural products have been synthesized from 7-hydroxy-2,2-dimethylchroman through a series of reactions, including condensation, dehydrogenation, and oxidative cyclization. [, ]
- Graveolones: The synthesis of Graveolones, naturally occurring chromanones, highlights the use of 2,2-dimethylchromans as key intermediates. []
- Stemphylin: While initial studies proposed 3,5-Dihydroxy-2,2-dimethylchroman-4-one as the aglycone of stemphylin, subsequent synthetic work disproved this hypothesis. []
A: Research on precocene I, a naturally occurring insecticide, revealed that its epoxide metabolite, 3,4-epoxy-7-methoxy-2,2-dimethylchroman, is the active species responsible for its biological effects. []
ANone: Yes, computational methods have proven valuable in this field:
- NMR prediction: DFT calculations accurately predicted 1H and 13C NMR chemical shifts for this compound-4-one derivatives, aiding in signal assignments and understanding substituent effects. []
- Mechanistic insights: Theoretical calculations, including those for Friedel-Crafts acylation, helped elucidate the regioselectivity of this compound-4-one formation from alkyl-substituted resorcinols. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
